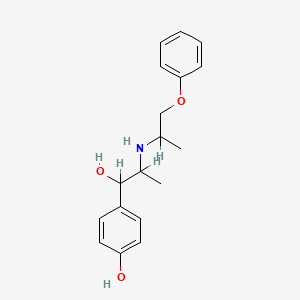

Isoxsuprine

Beschreibung

Eigenschaften

CAS-Nummer |

395-28-8 |

|---|---|

Molekularformel |

C18H23NO3 |

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

4-[(1S,2R)-1-hydroxy-2-[[(2R)-1-phenoxypropan-2-yl]amino]propyl]phenol |

InChI |

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14-,18-/m1/s1 |

InChI-Schlüssel |

BMUKKTUHUDJSNZ-HBUWYVDXSA-N |

Kanonische SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O |

melting_point |

103.0 °C |

Andere CAS-Nummern |

395-28-8 |

Synonyme |

Duvadilan Hydrochloride, Isoxsuprine Isoxsuprine Isoxsuprine Hydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Vascular Smooth Muscle Relaxant Effects of Isoxsuprine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine is a vasodilating agent with a multifaceted mechanism of action on vascular smooth muscle. Traditionally classified as a β-adrenergic agonist, recent evidence reveals a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced vasodilation, including its interactions with adrenergic receptors, blockade of calcium channels, and modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide (H₂S)/ATP-sensitive potassium channel (K-ATP) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development efforts in the field of vascular pharmacology.

Core Mechanisms of Action

The vasodilatory effect of this compound on vascular smooth muscle is not attributed to a single pathway but rather a synergistic combination of several mechanisms. These include direct actions on receptors and ion channels, as well as the stimulation of endothelial-derived relaxing factor pathways.

Adrenergic Receptor Modulation

While historically considered a β₂-adrenergic receptor agonist, recent findings suggest that this compound's vasodilatory action in some vascular beds, such as the rat aorta and equine digital artery, may be independent of β₂-adrenoceptor stimulation. In fact, studies have shown that the β-adrenoceptor antagonist propranolol does not significantly alter the vasodilatory effect of this compound in these tissues.[1]

Conversely, there is substantial evidence for this compound's role as an α₁-adrenoceptor antagonist. This blockade inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine, contributing significantly to its overall vasodilatory effect.[2]

L-type Calcium Channel Blockade

A pivotal and more recently discovered mechanism is the ability of this compound to block L-type voltage-dependent calcium channels (LVCCs). By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound reduces the availability of calcium required for the activation of the contractile machinery, leading to muscle relaxation and vasodilation.[1]

Activation of Endothelial-Derived Relaxing Factor Pathways

Recent research has illuminated the significant contribution of endothelial-derived factors to this compound's mechanism of action. Specifically, this compound has been shown to activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) and the hydrogen sulfide (H₂S)/ATP-sensitive potassium (K-ATP) channel pathways.[1][3]

-

NO/cGMP Pathway: this compound stimulates the production of NO in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that promote vasodilation.

-

H₂S/K-ATP Pathway: this compound has been found to increase the production of H₂S in vascular tissue.[1] H₂S is a gasotransmitter that can induce hyperpolarization of the vascular smooth muscle cell membrane by activating K-ATP channels, leading to the closure of voltage-gated calcium channels and subsequent vasodilation.

Interestingly, studies have indicated that the prostacyclin (PGI₂)/cyclic adenosine monophosphate (cAMP) and the carbon monoxide (CO)/cGMP pathways do not appear to be significantly involved in this compound-induced vasodilation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on the mechanism of action of this compound.

| Parameter | Value | Species & Tissue | Reference |

| Vasodilator Potency | |||

| EC₅₀ | 0.046 ± 0.004 µM | Rat Aorta | [1] |

| log EC₅₀ | -6.33 | Equine Digital Artery | [2] |

| α₁-Adrenoceptor Blockade | |||

| pK₋B | 6.90 | Equine Digital Artery | [2] |

| L-type Calcium Channel Blockade | |||

| EC₅₀ Shift for CaCl₂ | 0.0004459 M to 0.003256 M | Rat Aorta | [1] |

| H₂S Production | |||

| Fold Increase | ~2-fold | Rat Aorta Homogenates | [1] |

| β-Adrenoceptor Affinity | |||

| Relative Affinity | 100 times lower than isoprenaline | Fowl Caecum | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced vasodilation.

Overview of this compound's Mechanisms of Action

Caption: Overview of this compound's multiple mechanisms on vascular cells.

NO/cGMP Signaling Pathway

Caption: this compound-induced activation of the NO/cGMP pathway.

H₂S/K-ATP Signaling Pathway

Caption: this compound-induced activation of the H₂S/K-ATP pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Isolated Rat Aorta Vasodilation Assay

This protocol is used to assess the direct vasodilatory effect of this compound on vascular smooth muscle.

4.1.1. Tissue Preparation

-

Male Wistar rats (250-300 g) are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

The thoracic aorta is carefully excised and placed in cold (4°C) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

-

For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire. Endothelial removal is confirmed by the absence of a relaxant response to acetylcholine (1 µM) in pre-contracted rings.

4.1.2. Experimental Setup

-

Aortic rings are mounted between two stainless steel hooks in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with the buffer being changed every 15-20 minutes.

4.1.3. Vasodilation Protocol

-

After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

EC₅₀ values (the concentration of this compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

Determination of α₁-Adrenoceptor Antagonist Activity (pKB)

This protocol determines the affinity of this compound for α₁-adrenoceptors.

-

The isolated rat aorta assay is set up as described in section 4.1.

-

Cumulative concentration-response curves to the α₁-adrenoceptor agonist, norepinephrine or phenylephrine, are generated in the absence and presence of a fixed concentration of this compound.

-

This compound is added to the organ bath 20-30 minutes before the addition of the agonist.

-

The dose-ratio is calculated by dividing the EC₅₀ of the agonist in the presence of this compound by the EC₅₀ of the agonist in the absence of this compound.

-

The pKB value is then calculated using the Schild equation: pKB = log(dose-ratio - 1) - log[this compound concentration].

Assessment of L-type Calcium Channel Blockade

This protocol evaluates the effect of this compound on calcium influx through LVCCs.

-

Aortic rings are prepared and mounted in an organ bath as described in section 4.1.

-

The rings are bathed in a high-potassium (e.g., 60 mM KCl), calcium-free Krebs-Henseleit solution to depolarize the cell membranes and inactivate voltage-gated sodium channels.

-

Cumulative concentration-response curves to CaCl₂ are constructed in the absence and presence of a fixed concentration of this compound.

-

A rightward shift in the CaCl₂ concentration-response curve in the presence of this compound indicates blockade of L-type calcium channels. The magnitude of the shift in the EC₅₀ of CaCl₂ provides a quantitative measure of the blockade.

Measurement of H₂S Production in Rat Aorta Homogenates

This protocol quantifies the effect of this compound on H₂S synthesis in vascular tissue.

4.4.1. Tissue Homogenization

-

Rat aortic tissue is excised and cleaned as described in section 4.1.1.

-

The tissue is minced and homogenized in ice-cold Tris-HCl buffer (pH 8.0).

-

The homogenate is centrifuged, and the supernatant is used for the H₂S assay.

4.4.2. Methylene Blue Assay

-

The reaction mixture contains the aortic homogenate supernatant, L-cysteine (as a substrate for H₂S production), and pyridoxal-5'-phosphate (a cofactor).

-

The reaction is initiated by incubating the mixture at 37°C.

-

The reaction is stopped by the addition of zinc acetate to trap the H₂S, followed by the addition of N,N-dimethyl-p-phenylenediamine sulfate in HCl and FeCl₃.

-

The formation of methylene blue, which is proportional to the amount of H₂S produced, is measured spectrophotometrically at a wavelength of 670 nm.

-

A standard curve using NaHS is generated to quantify the H₂S concentration.

Conclusion

The mechanism of action of this compound in inducing vascular smooth muscle relaxation is multifaceted and complex. While its role as a classical β₂-adrenergic agonist in all vascular beds is being re-evaluated, there is compelling evidence for its significant contributions through α₁-adrenoceptor antagonism, L-type calcium channel blockade, and the activation of the NO/cGMP and H₂S/K-ATP pathways. This in-depth guide provides researchers and drug development professionals with the current understanding of this compound's pharmacology, supported by quantitative data and detailed experimental protocols. The provided signaling pathway diagrams offer a clear visual representation of these intricate mechanisms. Further research is warranted to fully elucidate the relative contribution of each pathway in different vascular beds and to explore the therapeutic potential of targeting these multiple pathways in the treatment of vascular disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Affinity of this compound for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H₂S/KATP Pathways and Blockade of α₁-Adrenoceptors and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Targets of Isoxsuprine Hydrochloride in Uterine Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine hydrochloride is a β-adrenergic agonist utilized clinically for its tocolytic properties to manage preterm labor.[1][2] Its primary mechanism of action in uterine tissue involves the stimulation of β2-adrenergic receptors, leading to myometrial relaxation and the cessation of contractions.[2] This technical guide delineates the molecular targets of this compound hydrochloride within the uterine myometrium, focusing on its interaction with β2-adrenergic receptors and the subsequent intracellular signaling cascades. While the qualitative mechanism is well-understood, this guide also highlights the current gap in publicly available, specific quantitative data on the binding affinity and potency of this compound at these receptors in human uterine tissue. General experimental protocols for assessing such interactions are provided in lieu of specific, published methodologies for this compound.

Primary Molecular Target: The β2-Adrenergic Receptor

The principal molecular target of this compound hydrochloride in uterine tissue is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3][4] These receptors are predominantly expressed on the cell membranes of myometrial smooth muscle cells.[5] Activation of β2-adrenergic receptors is the key event initiating the cascade of intracellular events that leads to uterine relaxation.[6]

Intracellular Signaling Pathway of this compound-Induced Uterine Relaxation

The binding of this compound hydrochloride to the β2-adrenergic receptor on myometrial cells triggers a well-defined signaling pathway that culminates in smooth muscle relaxation.[6] This process can be broken down into the following key steps:

-

G-Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). This leads to an increase in the intracellular concentration of cAMP, a crucial second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): The active PKA catalytic subunits phosphorylate Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK inhibits its activity.

-

Inhibition of Myosin Light Chain Phosphorylation: With MLCK inhibited, the phosphorylation of the regulatory light chain of myosin is reduced.

-

Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain prevents the interaction between myosin and actin, leading to the relaxation of the uterine smooth muscle and the cessation of contractions.

Caption: Signaling pathway of this compound hydrochloride in uterine myometrial cells.

Potential Secondary Molecular Targets

Some literature suggests that this compound hydrochloride may also exhibit a weak α-adrenergic receptor antagonist activity and a direct spasmolytic effect on smooth muscle, similar to papaverine.[7] However, its primary and clinically relevant mechanism of action in the uterus is widely accepted to be through β2-adrenergic agonism. The contribution of these potential secondary mechanisms to its overall tocolytic effect is not well-quantified.

Quantitative Data on this compound Hydrochloride in Uterine Tissue

A comprehensive review of the scientific literature did not yield specific quantitative data for the binding affinity or functional potency of this compound hydrochloride at β2-adrenergic receptors in human or animal uterine tissue. The following tables are presented as templates for the type of data that is essential for a complete pharmacological characterization.

Table 1: Binding Affinity of this compound Hydrochloride for β-Adrenergic Receptors in Uterine Myometrium

| Parameter | Receptor Subtype | Species | Tissue | Value | Reference |

| Ki (nM) | β2-Adrenergic | Human | Pregnant Myometrium | Data Not Available | - |

| Kd (nM) | β2-Adrenergic | Human | Pregnant Myometrium | Data Not Available | - |

Table 2: Functional Potency of this compound Hydrochloride in Uterine Myometrium Functional Assays

| Parameter | Assay Type | Species | Tissue | Value | Reference |

| EC50 (nM) | Inhibition of spontaneous contractions | Human | Pregnant Myometrium | Data Not Available | - |

| IC50 (nM) | Inhibition of agonist-induced contractions | Human | Pregnant Myometrium | Data Not Available | - |

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of this compound hydrochloride on uterine tissue are not available in the reviewed literature. However, standardized methods are routinely used to characterize the pharmacological properties of tocolytic agents. The following are detailed, generalized protocols for key experiments.

Radioligand Binding Assay for β2-Adrenergic Receptors

This protocol is a generalized method for determining the binding affinity of a compound like this compound for β2-adrenergic receptors in uterine tissue.[8]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand, and the inhibition constant (Ki) of this compound.

Materials:

-

Human myometrial tissue biopsies from pregnant women undergoing Cesarean section (with appropriate ethical approval and patient consent).

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

Unlabeled this compound hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Homogenizer, centrifuges, filtration apparatus, and scintillation counter.

Methodology:

-

Membrane Preparation:

-

Myometrial tissue is minced and homogenized in ice-cold binding buffer.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh binding buffer.

-

Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

-

-

Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

Aliquots of the membrane preparation are incubated with increasing concentrations of the radioligand in the absence (total binding) and presence (non-specific binding) of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

-

Incubate at a defined temperature (e.g., 25°C) for a specific time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine Kd and Bmax.

-

-

Competition Binding Assay (to determine Ki of this compound):

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of unlabeled this compound hydrochloride.

-

Follow the incubation, filtration, and counting steps as in the saturation assay.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Generalized workflow for a radioligand binding assay.

Isometric Tension Measurement in Uterine Muscle Strips

This protocol describes a general method for assessing the functional effect of this compound on uterine contractility.[9]

Objective: To determine the concentration-response relationship for this compound-induced relaxation of uterine smooth muscle and to calculate its EC50 or IC50 value.

Materials:

-

Human myometrial tissue biopsies.

-

Krebs-Henseleit solution (physiological salt solution).

-

This compound hydrochloride.

-

A contractile agonist (e.g., oxytocin or prostaglandin F2α) if studying inhibition of induced contractions.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Methodology:

-

Tissue Preparation:

-

Myometrial biopsies are placed in ice-cold Krebs-Henseleit solution.

-

Strips of myometrium (e.g., 2 x 2 x 10 mm) are carefully dissected, aligning the long axis with the direction of the muscle fibers.

-

-

Mounting and Equilibration:

-

The muscle strips are mounted vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

An initial tension (e.g., 1-2 g) is applied, and the strips are allowed to equilibrate for a period (e.g., 60-90 minutes), during which spontaneous rhythmic contractions may develop.

-

-

Experimental Procedure:

-

For inhibition of spontaneous contractions: Once stable spontaneous contractions are established, cumulative concentrations of this compound hydrochloride are added to the organ bath.

-

For inhibition of agonist-induced contractions: After equilibration, a contractile agonist (e.g., oxytocin) is added to induce tonic or phasic contractions. Once a stable contractile response is achieved, cumulative concentrations of this compound hydrochloride are added.

-

The response to each concentration of this compound is recorded for a sufficient period to allow the effect to stabilize.

-

The tension data is recorded continuously using a data acquisition system.

-

-

Data Analysis:

-

The contractile activity (e.g., amplitude of contractions, frequency of contractions, or area under the curve) is measured.

-

The inhibitory effect of this compound is calculated as a percentage of the baseline contractile activity.

-

A concentration-response curve is constructed by plotting the percentage inhibition against the logarithm of the this compound concentration.

-

The EC50 (for spontaneous contractions) or IC50 (for induced contractions) value is determined from the concentration-response curve using non-linear regression analysis.

-

Caption: Generalized workflow for an isometric tension measurement assay.

Conclusion

This compound hydrochloride exerts its tocolytic effect on uterine tissue primarily through its action as a β2-adrenergic receptor agonist. The stimulation of these receptors activates the adenylyl cyclase-cAMP-PKA signaling pathway, leading to the inhibition of myosin light chain kinase and subsequent myometrial relaxation. While this qualitative mechanism is well-established, there is a notable absence of specific quantitative data on the binding affinity and functional potency of this compound at these receptors in uterine tissue. The provided generalized experimental protocols offer a framework for future research to address this knowledge gap, which is crucial for a more complete understanding of the pharmacology of this compound and for the development of novel tocolytic agents.

References

- 1. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Reduced expression of immunoreactive beta2-adrenergic receptor protein in human myometrium with labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relaxation of isolated human myometrial muscle by beta2-adrenergic receptors but not beta1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Beta-Adrenergic Agonist Activity of Isoxsuprine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the beta-adrenergic agonist activity of Isoxsuprine. It details the pharmacological characteristics, including receptor binding affinities and functional potencies, and outlines the experimental protocols used to determine these properties. The document summarizes quantitative data in structured tables for comparative analysis and employs Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a thorough resource for researchers and professionals in drug development.

Introduction

This compound is a pharmacological agent recognized for its vasodilatory and tocolytic properties.[1] Its primary mechanism of action is attributed to its activity as a beta-adrenergic agonist, with a particular affinity for β2-adrenergic receptors.[2][3] Stimulation of these receptors in vascular and uterine smooth muscle initiates a signaling cascade that leads to muscle relaxation.[3] This guide delves into the specifics of this compound's interaction with beta-adrenergic receptors, the downstream signaling pathways, and the experimental methodologies employed to investigate these effects. While its primary classification is a beta-adrenergic agonist, it's noteworthy that some studies suggest its vasodilatory action may also involve alpha-adrenoceptor blockade.[4][5]

Molecular Mechanism of Action

This compound exerts its effects by binding to and activating beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the β2 subtype, initiates a well-defined intracellular signaling cascade.

Beta-Adrenergic Receptor Binding and Activation

Upon binding of this compound to the β2-adrenergic receptor, a conformational change is induced in the receptor. This change facilitates the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

Downstream Signaling Cascade

The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This event ultimately results in the relaxation of smooth muscle tissue.[3]

Quantitative Pharmacological Data

Receptor Binding Affinity

| Receptor Subtype | Ligand | Test System | pKB | Reference |

| α-Adrenoceptor | This compound | Equine Digital Artery | 6.90 | [4] |

Note: The affinity of this compound for beta-adrenoceptors was reported to be 100 times lower than that of Isoprenaline in fowl caecum preparations.[4]

Functional Potency

| Assay | Parameter | Test System | Value | Reference |

| Vasodilation (pre-contracted with noradrenaline) | log EC50 | Equine Digital Artery | -6.33 | [4] |

| Vasodilation | EC50 | Rat Aorta | 0.046 ± 0.004 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the beta-adrenergic agonist activity of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for beta-adrenergic receptors.

Objective: To quantify the affinity (Ki) of this compound for β1 and β2-adrenergic receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Dihydroalprenolol or 125I-Cyanopindolol)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., Propranolol)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist like propranolol), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing β2-adrenergic receptors.

Materials:

-

Cells expressing β2-adrenergic receptors (e.g., HEK293 or CHO cells)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based)

Procedure:

-

Cell Culture: Plate the cells in a 96- or 384-well plate and culture overnight.

-

Compound Treatment: Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Isolated Organ Bath for Vasodilation

This ex vivo assay assesses the functional effect of this compound on vascular smooth muscle relaxation.

Objective: To measure the vasodilatory potency of this compound on isolated arterial rings.

Materials:

-

Isolated artery (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., Phenylephrine or Noradrenaline)

-

This compound

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Excise the artery and place it in cold Krebs-Henseleit solution. Clean the artery of connective tissue and cut it into rings of 2-4 mm in length.

-

Mounting: Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate under a basal tension for 60-90 minutes.

-

Pre-contraction: Induce a stable contraction with a vasoconstrictor agent.

-

This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction. Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

Isolated Uterine Strip Contraction Assay

This ex vivo assay evaluates the tocolytic (uterine relaxant) effect of this compound.

Objective: To determine the potency of this compound in inhibiting uterine smooth muscle contractions.

Materials:

-

Uterine tissue strips (e.g., from pregnant rats or human biopsies)

-

Physiological salt solution (e.g., De Jalon's solution)

-

Uterine stimulant (optional, e.g., Oxytocin)

-

This compound

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Dissect uterine horns into longitudinal strips and place them in the physiological salt solution.

-

Mounting: Suspend the uterine strips in an organ bath containing the physiological salt solution at 37°C and gassed with carbogen. Attach the strips to force transducers.

-

Equilibration: Allow the strips to equilibrate and establish spontaneous rhythmic contractions. If spontaneous contractions are not present, they can be induced with a uterine stimulant like oxytocin.

-

This compound Application: Once stable contractions are recorded, add increasing concentrations of this compound to the bath.

-

Data Analysis: Measure the reduction in the amplitude and/or frequency of contractions. Plot the percentage of inhibition against the log concentration of this compound to calculate the EC50 value.[4][7]

Conclusion

This compound functions as a beta-adrenergic agonist, with a preference for β2 receptors, leading to smooth muscle relaxation through the cAMP-PKA signaling pathway. This mechanism underlies its clinical applications as a vasodilator and tocolytic agent. While quantitative data on its direct interaction with beta-adrenergic receptor subtypes is limited in publicly accessible literature, functional assays consistently demonstrate its potent relaxant effects on vascular and uterine smooth muscle. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other beta-adrenergic agonists. Further research is warranted to precisely quantify its binding affinities at β1 and β2-adrenergic receptors to provide a more complete pharmacological profile.

References

- 1. This compound | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]

- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of this compound for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Isoxsuprine as a Vasodilator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxsuprine is a pharmaceutical agent recognized for its vasodilator properties, primarily utilized in the management of peripheral and cerebrovascular diseases.[1][2] Its mechanism of action, while traditionally attributed to beta-adrenergic agonism, is now understood to be multifaceted, involving several signaling pathways that collectively contribute to vascular smooth muscle relaxation.[3][4] This document provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of its clinical application. Detailed experimental protocols for evaluating its vasodilator effects are provided, alongside graphical representations of key biological pathways and workflows to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound's vasodilatory effect is not mediated by a single pathway but rather a combination of pharmacological actions. While it is classified as a beta-adrenergic agonist, its effects extend to other critical cellular signaling systems.[5][6]

2.1 Primary Pathway: β2-Adrenergic Receptor Agonism

The principal and most well-established mechanism is the stimulation of β2-adrenergic receptors located on vascular smooth muscle.[1][5] This interaction initiates a Gs protein-coupled signaling cascade:

-

Receptor Binding: this compound binds to the β2-adrenoceptor.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

-

MLCK Inhibition: PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[5]

-

Smooth Muscle Relaxation: The inhibition of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.[5]

Caption: β2-Adrenergic signaling pathway activated by this compound.

2.2 Multifaceted Vasodilator Mechanisms

Recent studies have revealed a more complex pharmacological profile for this compound, indicating that its vasodilator effect involves multiple pathways beyond simple β2-adrenoceptor agonism.[3][4] In some vascular beds, such as the equine digital artery, the vasodilatory effect appears more attributable to α-adrenoceptor blockade than β-agonism.[7]

Key additional mechanisms include:

-

α1-Adrenoceptor Blockade: this compound acts as an antagonist at α1-adrenoceptors.[4][7] This action inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine, contributing to net vasodilation.

-

Activation of NO/cGMP and H₂S/KATP Pathways: Research indicates this compound can activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and the hydrogen sulfide (H₂S)/ATP-sensitive potassium channel (KATP) pathway.[3][4] Activation of these pathways leads to hyperpolarization and relaxation of vascular smooth muscle cells.

-

Blockade of L-type Voltage-Dependent Ca²⁺ Channels: this compound has been shown to block L-type calcium channels, reducing the influx of extracellular calcium into vascular smooth muscle cells, which is a critical step for contraction.[3][4]

Caption: Multifaceted mechanisms of this compound-induced vasodilation.

Pharmacokinetic Profile

This compound is administered orally and parenterally. Its absorption is nearly complete from the gastrointestinal tract, though oral bioavailability is significantly reduced by first-pass metabolism.[8][9]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Oral Administration | Intramuscular (IM) Administration | Reference(s) |

| Absorption | Well absorbed from GI tract | N/A | [8][10] |

| Bioavailability | ~51% (compared to IM) | N/A (100% assumed) | [11] |

| Time to Peak (Tmax) | ~1 hour | N/A | [8][10] |

| Plasma Half-life (t½) | ~10 hours (extended-release) | ~1.25 - 2.2 hours | [8][11] |

| Distribution | Crosses the placenta | Crosses the placenta | [8] |

| Metabolism | Hepatic (conjugation) | Hepatic (conjugation) | [5] |

| Excretion | Primarily in urine as conjugates | Primarily in urine as conjugates | [5][8] |

Note: Pharmacokinetic values can vary based on formulation (e.g., immediate vs. extended-release).

Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound is the relaxation of vascular smooth muscle, leading to vasodilation, particularly in arteries supplying skeletal muscles.[8][12] This results in decreased peripheral vascular resistance and increased blood flow.[8][10]

Table 2: Key Pharmacodynamic Effects of this compound

| Effect | Observation | Notes | Reference(s) |

| Peripheral Blood Flow | Increased blood flow to skeletal muscle. | Skin blood flow is usually unaffected. | [13][14] |

| Blood Pressure | May cause a decrease, especially with parenteral administration or large oral doses. | Often not significant with standard oral doses. | [8][15] |

| Heart Rate | May cause positive chronotropic effects (tachycardia, palpitations). | A common side effect due to β-adrenergic stimulation. | [8][11] |

| Cardiac Output | May produce positive inotropic effects, leading to increased cardiac output. | Contributes to potential cardiovascular side effects. | [8][10] |

| Uterine Muscle | Causes relaxation of uterine smooth muscle (tocolytic effect). | Used to arrest premature labor. | [8][16] |

Clinical Efficacy and Applications

This compound is clinically indicated for managing symptoms associated with peripheral vascular diseases such as arteriosclerosis obliterans, thromboangiitis obliterans (Buerger's disease), and Raynaud's disease, as well as for cerebrovascular insufficiency.[1][2][14] However, its efficacy, particularly with oral administration, has been a subject of debate, with some studies showing limited benefit.[15][17]

Table 3: Summary of Selected Clinical Trial Data

| Study Focus | Patient Population | Key Findings | Conclusion | Reference(s) |

| Peripheral Vascular Disease | 149 patients with intermittent claudication | Continuous treatment significantly increased walking distance and improved subjective symptoms in 84.6% of patients. | Suggests benefit of continuous this compound treatment for intermittent claudication. | [13][18] |

| Oral Vasodilator Efficacy | 12 volunteers with and 12 without peripheral vascular disease | A single 20 mg oral dose failed to increase blood flow in the calf, foot, or hand, or alter BP or heart rate compared to placebo. | Does not support the value of single-dose oral this compound as a peripheral vasodilator. | [15][17] |

| Tocolysis (Preterm Labor) | Patients in preterm labor | This compound is widely used as a tocolytic agent to delay delivery, allowing time for corticosteroid administration. | Effective in delaying preterm labor for 48 hours to 7 days. | [19][20][21] |

Experimental Protocols

6.1 In Vitro Assessment of Vasodilator Activity in Rat Aortic Rings

This protocol describes a standard method for evaluating the direct relaxant effect of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into rings (3-4 mm in length).

-

Endothelium Removal (Optional): For some rings, the endothelium is denuded by gently rubbing the intimal surface with a forceps tip to study endothelium-independent effects.

-

Mounting: Aortic rings are mounted in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers.

-

Equilibration: Rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the buffer replaced every 15-20 minutes.

-

Viability Check: The integrity of the endothelium is confirmed by inducing relaxation with acetylcholine (1 µM) in rings pre-contracted with phenylephrine (1 µM). Rings with >80% relaxation are considered endothelium-intact.

-

Contraction: A stable contraction is induced with a vasoactive agent, typically an α1-agonist like phenylephrine (1 µM) or a high-potassium solution.

-

Concentration-Response Curve: Once the contraction plateaus, this compound is added cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Data Acquisition: The relaxation response at each concentration is recorded as a percentage of the pre-induced contraction.

-

Data Analysis: Data are plotted to generate a concentration-response curve, from which potency (EC₅₀) and maximal efficacy (Emax) values are calculated using non-linear regression.

Caption: Experimental workflow for in vitro vasodilation assay.

6.2 In Vivo Assessment of Peripheral Blood Flow in a Rodent Model

This protocol outlines a method to measure the effect of this compound on peripheral blood flow in an anesthetized animal.

Methodology:

-

Animal Preparation: A male Wistar rat is anesthetized (e.g., with isoflurane or urethane). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Instrumentation: The femoral artery and vein are cannulated for drug administration (IV) and blood pressure monitoring, respectively.

-

Blood Flow Measurement: A Laser Doppler Perfusion Imaging (LDPI) probe is positioned over the plantar surface of the hind paw or an exposed muscle bed to measure microvascular blood flow (perfusion).

-

Baseline Recording: After a stabilization period of 20-30 minutes, baseline blood pressure, heart rate, and peripheral perfusion are recorded continuously for 10-15 minutes.

-

Drug Administration: this compound (or vehicle control) is administered intravenously as a bolus dose or continuous infusion.

-

Post-Dose Monitoring: Blood pressure, heart rate, and peripheral perfusion are recorded for at least 60 minutes following drug administration.

-

Data Analysis: The change in blood perfusion from baseline is calculated and expressed as a percentage. Dose-response relationships can be established by administering multiple doses. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound to the vehicle control.

Adverse Effects and Contraindications

The use of this compound is associated with several potential side effects, primarily related to its β-adrenergic activity and vasodilator properties.

-

Common Adverse Effects: Dizziness, flushing, hypotension, tachycardia, palpitations, nausea, and vomiting.[1][8]

-

Serious Adverse Effects: Severe rash and chest pain may occur.[8] With intravenous use for tocolysis, maternal pulmonary edema and fetal tachycardia are significant risks.[10]

-

Contraindications: this compound is contraindicated in the presence of recent or active arterial hemorrhage and should not be used immediately postpartum.[10][14]

Conclusion

This compound is a vasodilator with a complex pharmacological profile. While its primary mechanism of action is β2-adrenoceptor agonism leading to increased cAMP and smooth muscle relaxation, emerging evidence demonstrates significant contributions from α1-adrenoceptor blockade, activation of the NO/cGMP and H₂S/KATP pathways, and inhibition of L-type calcium channels. Its pharmacokinetic profile is characterized by good oral absorption but significant first-pass metabolism. Clinically, it has shown variable efficacy in treating peripheral vascular diseases, with more consistent application as a tocolytic agent. For research and development professionals, understanding this multifaceted pharmacology is crucial for identifying new therapeutic opportunities and designing robust preclinical and clinical evaluation programs.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels [mdpi.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Affinity of this compound for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.unilab.com.ph [assets.unilab.com.ph]

- 9. This compound hydrochloride in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. Pharmacokinetics of this compound hydrochloride administered orally and intramuscularly to female healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. drugs.com [drugs.com]

- 15. This compound as an oral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound for Horses - Wedgewood Pharmacy [wedgewood.com]

- 17. This compound as an oral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. ijrcog.org [ijrcog.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Isoxsuprine's multifaceted engagement with nitric oxide and cGMP signaling pathways: A technical guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the vasodilatory effects of isoxsuprine, with a specific focus on its interaction with the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound is a vasodilator agent traditionally classified as a beta-adrenergic agonist.[1][2] Its primary therapeutic action involves the relaxation of smooth muscle, leading to increased blood flow.[1][2] This property has led to its application in managing conditions associated with poor circulation.[1][3] Recent research has unveiled a more complex mechanism of action, demonstrating that this compound's vasodilatory effects are significantly mediated through the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade.[4][5][6] This guide will dissect the experimental evidence for this interaction, present quantitative data, detail experimental methodologies, and visualize the involved signaling pathways.

Quantitative Data Summary

The vasodilatory potency of this compound and the involvement of the NO/cGMP pathway have been quantified in studies using isolated rat aorta models. The following tables summarize the key findings.

Table 1: Vasodilatory Potency of this compound

| Compound | EC₅₀ (μM) | Maximum Effect (Eₘₐₓ) (%) |

| This compound | 0.046 ± 0.004 | 100 |

| Acetylcholine (ACh) | 0.013 ± 0.002 | 100 |

| Sodium Nitroprusside (SNP) | 0.0099 ± 0.001 | 100 |

EC₅₀ represents the concentration of the compound that elicits 50% of the maximum response. Data are presented as mean ± SEM (n=6). Data extracted from a study on isolated rat aorta.[1]

Table 2: Effect of Nitric Oxide Synthase (eNOS) Inhibition on this compound-Induced Vasodilation

| Treatment | EC₅₀ (μM) |

| This compound (Control) | 0.046 ± 0.004 |

| This compound + L-NAME (100 μM) | 0.3781 ± 0.019 |

L-NAME (N G -nitro-L-arginine methyl ester) is an inhibitor of endothelial nitric oxide synthase (eNOS). The significant increase in the EC₅₀ value in the presence of L-NAME indicates that the vasodilatory effect of this compound is largely dependent on the production of nitric oxide. Data are presented as mean ± SEM (n=6).[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments that established the link between this compound and the NO/cGMP pathway.

Isolated Rat Aorta Assay for Vasodilator Effect

This protocol is used to assess the direct effect of a substance on the contractility of vascular smooth muscle.

Objective: To determine the concentration-response relationship of this compound's vasodilator effect and to investigate the involvement of the NO/cGMP pathway using specific inhibitors.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are sacrificed, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution (composition in mM: 126.8 NaCl, 5.9 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 5.0 D-glucose, 30 NaHCO₃, 2.5 CaCl₂; pH 7.4), continuously bubbled with carbogen (95% O₂ and 5% CO₂).[1]

-

The aorta is cleaned of connective tissue and cut into rings of approximately 3-4 mm in width.[1]

-

For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the aortic rings.[1]

-

-

Experimental Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.[1]

-

The rings are connected to isometric force transducers to record changes in tension.[1]

-

An optimal resting tension of 2 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.[1]

-

-

Procedure:

-

After equilibration, the aortic rings are pre-contracted with phenylephrine (1 μM).[1]

-

Once a stable contraction is achieved, cumulative concentration-response curves for this compound are generated by adding the drug in increasing concentrations to the organ bath.[1]

-

To investigate the role of the NO/cGMP pathway, the experiment is repeated in the presence of the eNOS inhibitor, L-NAME (100 μM), which is added to the organ bath 30 minutes before the addition of phenylephrine.[1]

-

-

Data Analysis:

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

References

- 1. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels [mdpi.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. This compound | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and validation of fixed-time method for the determination of this compound hydrochloride in commercial dosages forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Docking Studies of Isoxsuprine with Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of Isoxsuprine with the beta-2 adrenergic receptor (β2AR). This compound is recognized as a beta-adrenergic agonist, which induces the relaxation of vascular and uterine smooth muscle.[1][2][3] Its therapeutic effects are primarily attributed to its interaction with β2AR, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to vasodilation.[1][2] Understanding the precise molecular interactions between this compound and β2AR is crucial for rational drug design and the development of more selective and efficacious therapeutic agents. This document outlines a detailed protocol for performing such a study, from protein and ligand preparation to docking simulation and data analysis. Furthermore, it presents hypothetical results and visualizations to illustrate the expected outcomes and their interpretation.

Introduction

The beta-2 adrenergic receptor (β2AR) is a well-characterized GPCR that plays a pivotal role in regulating smooth muscle relaxation, particularly in the bronchioles and blood vessels.[4][5] Upon agonist binding, the β2AR activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][6][7][8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and ultimately results in smooth muscle relaxation.[5][7]

This compound is a beta-adrenergic agonist used in the management of peripheral vascular disease and to prevent premature labor due to its vasodilating and tocolytic properties.[2][3] While its clinical efficacy is established, a detailed understanding of its binding mode at the molecular level with the β2AR can provide valuable insights for the development of new drugs with improved pharmacological profiles. Some studies have suggested that this compound's mechanism may also involve alpha-adrenoceptor blockade, and its affinity for beta-adrenoceptors has been a subject of investigation.[9][10] Molecular docking simulations offer a powerful computational tool to predict the binding conformation and affinity of a ligand to its receptor, thereby elucidating the key intermolecular interactions driving the binding event.[11][12]

This guide presents a structured approach to conducting an in silico docking study of this compound with the β2AR, providing researchers with a robust framework for similar investigations.

Signaling Pathway of Beta-2 Adrenergic Receptor Activation

The activation of the β2AR by an agonist such as this compound initiates a well-defined signaling cascade, as depicted in the diagram below.

Experimental Protocols

A generalized workflow for conducting in silico docking studies is presented below. This is followed by a detailed methodology for the specific case of this compound and the β2AR.

Protein Preparation

-

Receptor Selection and Retrieval: The crystal structure of the human β2-adrenergic receptor is available in the Protein Data Bank (PDB). For this hypothetical study, we will select a high-resolution structure of the β2AR in its active state, complexed with an agonist (e.g., PDB ID: 3SN6). This is crucial as the receptor conformation is dependent on its activation state.[13][14]

-

Protein Clean-up: The downloaded PDB file will be pre-processed to remove water molecules, ions, and any co-crystallized ligands or non-standard residues that are not part of the receptor.

-

Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) will be determined at a physiological pH of 7.4. This step is critical for accurate representation of electrostatic interactions.

-

Energy Minimization: The prepared protein structure will be subjected to a brief energy minimization protocol to relieve any steric clashes and to optimize the geometry of the added hydrogen atoms.

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of this compound will be obtained from a chemical database such as PubChem (CID 11779629).[3] This 2D structure will be converted to a 3D conformation.

-

Charge and Tautomer Assignment: Appropriate partial charges will be assigned to the atoms of this compound. The most likely tautomeric and ionization state at physiological pH will be determined.

-

Energy Minimization: The 3D structure of this compound will be energy minimized to obtain a low-energy, stable conformation.

Molecular Docking Simulation

-

Software Selection: A widely validated molecular docking program such as AutoDock Vina, Glide, or GOLD will be used.[11] These programs employ different search algorithms and scoring functions to predict the binding pose and affinity.

-

Binding Site Definition: The binding site will be defined as a grid box centered on the orthosteric binding pocket of the β2AR, as identified from the co-crystallized agonist in the template structure. The size of the grid box should be sufficient to allow for rotational and translational freedom of the ligand within the binding site.

-

Docking Execution: The docking simulation will be performed using the prepared protein and ligand files. The search algorithm will explore a multitude of possible conformations and orientations of this compound within the defined binding site.

-

Pose Clustering and Scoring: The docking program will generate a set of possible binding poses for this compound, each associated with a predicted binding energy or docking score. These poses will be clustered based on their root-mean-square deviation (RMSD) to identify distinct binding modes.

Hypothetical Results and Data Presentation

The following table summarizes the hypothetical quantitative data that could be obtained from a successful docking study of this compound with the β2AR.

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction. The more negative the value, the higher the predicted binding affinity. |

| Inhibition Constant (Ki) (nM) | 150 | A lower Ki value corresponds to a higher binding affinity. |

| Number of Hydrogen Bonds | 3 | Indicates specific polar interactions that contribute to binding stability. |

| Interacting Residues | Asp113, Ser204, Ser207, Asn312, Tyr316 | These are key amino acid residues within the β2AR binding pocket that are predicted to form interactions with this compound. |

| Root-Mean-Square Deviation (RMSD) of the best pose (Å) | 1.2 | A low RMSD value (< 2.0 Å) between the top-ranked poses suggests a well-defined and stable binding mode. |

Analysis and Interpretation

The analysis of the docking results would focus on the top-ranked binding pose of this compound. The predicted binding energy provides a quantitative measure of the binding affinity. Visualization of the protein-ligand complex is crucial to understand the specific molecular interactions. Key interactions to analyze include:

-

Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

-

Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.

-

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and receptor can also contribute to binding affinity.

-

Electrostatic Interactions: Interactions between charged groups on the ligand and receptor can play a significant role in binding.

The identification of key interacting residues within the β2AR binding pocket can provide valuable information for site-directed mutagenesis studies to validate the predicted binding mode. Furthermore, understanding the structure-activity relationship can guide the design of novel this compound analogs with enhanced affinity and selectivity for the β2AR.

Conclusion

This technical guide has outlined a comprehensive in silico approach to investigate the molecular interactions between this compound and the beta-2 adrenergic receptor. By following the detailed experimental protocols, researchers can gain valuable insights into the binding mechanism of this important vasodilator. The hypothetical data and analysis presented herein serve as a template for interpreting the results of such a study. Molecular docking is a powerful and cost-effective tool in modern drug discovery, and its application to understanding the pharmacology of existing drugs like this compound can pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. This compound | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity of this compound for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of isoprenaline, isoxuprine, terbutaline and orciprenaline on gravid human isolated myometrium. Influence of the neuronal uptake process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. mdpi.com [mdpi.com]

- 14. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Isoxsuprine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of isoxsuprine, a multifaceted vasodilator. The document delves into its complex mechanism of action, explores the impact of structural modifications on its biological activity, and provides detailed experimental protocols for key assays used in its evaluation.

Introduction to this compound

This compound is a synthetic phenylethanolamine derivative recognized for its vasodilatory properties, leading to its use in the management of peripheral and cerebral vascular diseases. Its mechanism of action is complex, involving interactions with multiple physiological pathways. Primarily known as a beta-adrenergic agonist, this compound also exhibits alpha-adrenergic blocking activity and engages with other signaling cascades, including the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/K-ATP) pathways. This intricate pharmacology makes its SAR a subject of significant interest for the development of novel therapeutics with enhanced specificity and efficacy.

Core Structure and Known Derivatives

The chemical structure of this compound, 1-(4-hydroxyphenyl)-2-[(1-methyl-2-phenoxyethyl)amino]-1-propanol, provides a foundation for understanding its biological activity. Key structural features include a para-hydroxylated phenyl ring, an ethanolamine side chain crucial for adrenergic activity, and a bulky N-substituent which influences its receptor selectivity.

Limited publicly available data exists on a wide range of this compound derivatives. However, studies on monoesters and hydroxylated analogs provide initial insights into its SAR. Four monoesters involving the phenolic hydroxyl group have been synthesized, with the pivaloyl ester demonstrating a more gradual and longer-lasting hypotensive effect compared to the parent compound[1]. Additionally, a biotransformed derivative, 3''-hydroxythis compound, has been shown to possess potent antioxidant and anti-inflammatory activities not observed in this compound itself.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data for this compound and its derivatives. The fragmented nature of the available data, with values obtained from different experimental systems, precludes a direct, systematic comparison.

| Compound/Analog | Assay | Receptor/Tissue | Parameter | Value | Reference |

| This compound | Vasodilation | Rat Aorta | EC₅₀ | 0.046 ± 0.004 µM | [2][3][4] |

| α-Adrenoceptor Blockade | Equine Digital Artery | pK₋B | 6.90 (6.60-7.20) | [5] | |

| β-Adrenoceptor Affinity | Fowl Caecum | Affinity | 100-fold lower than isoprenaline | [5] | |

| Pivaloyl Ester of this compound | Blood Pressure Reduction | In vivo (animal model) | Effect | More gradual and longer-lasting than this compound | [1] |

| 3''-Hydroxythis compound | Antioxidant Activity | DPPH Assay | IC₅₀ | 39.7 ± 1.5 µM (40-fold more potent than this compound) | |

| Anti-inflammatory Activity | Anti-NO Assay | IC₅₀ | 39.9 ± 0.2 µM (7-fold more potent than this compound) |

Structure-Activity Relationship (SAR) Analysis

-

Phenolic Hydroxyl Group: The para-hydroxyl group on the phenyl ring is a common feature in many adrenergic agonists and is likely important for receptor interaction. Esterification of this group, as seen in the pivaloyl ester, leads to a prodrug effect, altering the pharmacokinetic profile to produce a more sustained action[1]. The introduction of a second hydroxyl group to form a catechol moiety, as in 3''-hydroxythis compound, significantly enhances antioxidant and anti-inflammatory properties, a feature not prominent in the parent molecule.

-

Ethanolamine Side Chain: The β-hydroxyl group on the ethanolamine side chain is critical for β-adrenergic activity. Its stereochemistry is also a key determinant of potency.

-

N-Substituent: The bulky 1-methyl-2-phenoxyethyl substituent on the nitrogen atom is a major determinant of this compound's receptor selectivity profile. In general, for phenylethanolamines, larger N-substituents tend to decrease α-adrenergic activity and increase β-adrenergic activity. The specific nature of this substituent in this compound likely contributes to its dual action as a β-agonist and an α-antagonist.

-

Alpha-Adrenergic Blockade: The observed α-adrenoceptor blockade (pKb = 6.90) in equine digital artery suggests a significant interaction with this receptor type, contributing to its vasodilatory effects[5].

-

Beta-Adrenergic Affinity: The finding that this compound's affinity for β-adrenoceptors is substantially lower than that of the non-selective β-agonist isoprenaline suggests that its β-agonist activity may be partial or that its overall vasodilatory effect is not solely dependent on this mechanism[5].

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound's vasodilatory effect is mediated by a complex interplay of signaling pathways. The following diagram illustrates the key pathways involved.

References

- 1. Drug latentiation of this compound: synthesis and preliminary pharmacological activities of four monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilation Elicited by this compound, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Affinity of this compound for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Isoxsuprine: A Technical Guide to Its Metabolites and Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine, a β-adrenoreceptor agonist, undergoes significant biotransformation, leading to the formation of various metabolites. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, with a particular focus on the generation of bioactive compounds. Both in vitro enzymatic and in vivo metabolic routes are discussed, detailing the resulting metabolites, their biological activities, and the experimental methodologies used for their identification and characterization. This document aims to serve as a valuable resource for researchers in drug metabolism, pharmacology, and new drug development.

Introduction

This compound is a vasodilator used in the management of peripheral and cerebrovascular diseases.[1] Its therapeutic effects are attributed to its action as a β2-adrenoreceptor agonist, which leads to the relaxation of vascular and uterine smooth muscle.[1][2] The clinical efficacy and safety profile of this compound are influenced by its metabolic fate. This guide delves into the biotransformation of this compound, highlighting the formation of metabolites with distinct and, in some cases, enhanced biological activities.

In Vitro Biotransformation: Enzymatic Synthesis of a Novel Bioactive Compound

Recent research has demonstrated the potential of enzymatic biotransformation to generate novel bioactive derivatives of existing drugs. In the case of this compound, a significant breakthrough has been the enzymatic conversion to a hydroxylated metabolite with markedly enhanced therapeutic properties.

The Metabolite: 3''-Hydroxythis compound

The primary bioactive metabolite identified through in vitro enzymatic biotransformation is 3''-hydroxythis compound .[3][4] This compound is formed through the hydroxylation of the phenoxy ring of this compound.

Enhanced Bioactivity of 3''-Hydroxythis compound

3''-Hydroxythis compound exhibits significantly greater antioxidant and anti-inflammatory activities compared to its parent compound, this compound.[3][4] This enhanced bioactivity presents potential for the development of new therapeutic agents.[5]

Quantitative Bioactivity Data

The following table summarizes the comparative bioactivities of this compound and its hydroxylated metabolite.

| Compound | Antioxidant Activity (DPPH Assay, IC₅₀ in µM) | Anti-inflammatory Activity (NO Production Inhibition) |

| This compound | >1000 | Moderate |

| 3''-Hydroxythis compound | 39.7 ± 1.5 | 10-fold higher than this compound |

Data sourced from multiple studies.[3][4]

Experimental Protocol: Enzymatic Synthesis of 3''-Hydroxythis compound

This section details the methodology for the biotransformation of this compound using Bacillus megaterium tyrosinase (BmTYR).

2.4.1. Materials

-

This compound hydrochloride

-

Bacillus megaterium tyrosinase (BmTYR)

-

Borate buffer (500 mM, pH 9.0)

-

Ascorbic acid

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (1 M)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

-

Preparative HPLC system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

2.4.2. Biotransformation Reaction

-

Prepare a reaction mixture containing:

-

500 mM borate buffer (pH 9.0)

-

10 mM ascorbic acid

-

1 mg/ml this compound (from a 20 mg/ml stock in DMSO)

-

108 µg/ml BmTYR

-

-

Incubate the mixture at 50°C with shaking at 200 rpm for 1.5 hours.

-

Terminate the reaction by adding 20 µl of 1 M HCl and 120 µl of methanol.

2.4.3. Analysis and Purification

-

Analyze the reaction mixture using an analytical HPLC system.

-

Column: C18 (5 µm, 4.6 i.d. × 250 mm)

-

Mobile Phase: Gradient of 1% acetic acid in water (A) and methanol (B)

-

Flow Rate: 1 ml/min

-

Detection: 280 nm

-

-

For purification, scale up the reaction volume and use a preparative HPLC system to collect the fraction corresponding to the 3''-hydroxythis compound peak.

-